hemoglobin Hekinan
Description
Historical Context and Initial Discovery of Hemoglobin Hekinan
This compound was first identified in a Japanese individual. nih.govtandfonline.com Following its initial discovery, the variant has been detected in various other populations. It has been reported in Chinese individuals from Macau, Chinese-Black individuals in French Guyana, and a Burmese person working in Thailand. nih.govtandfonline.com Furthermore, its presence has been documented in Taiwanese and Thai populations, indicating a notable prevalence in Asian ethnic groups. nih.govtandfonline.comresearchgate.net The identification of Hb Hekinan in a resident of the metropolitan Washington DC area also points to its presence in more diverse populations, likely due to immigration and ethnic admixture. thejh.org
Table 1: Geographical and Ethnic Distribution of this compound
| Population | Year of Report/Study | Reference |
|---|---|---|
| Japanese | 1988 | ithanet.eu |
| Chinese (Macau) | 1990 | ithanet.eu |
| Chinese-Black (French Guyana) | 1989 | eur.nl |
| Thai | 2002, 2004 | ithanet.eutsh.or.th |
| Taiwanese | - | nih.govtandfonline.com |
| Burmese | - | nih.govtandfonline.com |
| Washington DC resident | - | thejh.org |
Nomenclature and Classification within Hemoglobin Variants
This compound is classified as a structural variant of the alpha (α)-globin chain. nih.gov The molecular basis for this variant is a point mutation in the α1-globin gene at codon 27, where a GAG codon is changed to GAT. researchgate.netresearchgate.net This substitution leads to the replacement of glutamic acid with aspartic acid at the 27th position of the α-globin protein, specifically at position 8 of the B helix. tandfonline.comnih.govtandfonline.com
The specific nomenclature for this variant is α27(B8)Glu→Asp. nih.gov According to the Human Genome Variation Society (HGVS) nomenclature, the mutation is denoted as HBA1:c.84G>T. nih.govithanet.eu There is also a related variant, Hb Hekinan II, which is caused by the same amino acid substitution but results from a G to T change in the third nucleotide of codon 27 on the α1-globin gene. nih.govithanet.euepa.gov
A key characteristic of Hb Hekinan is that it is an "electrophoretically silent" or "silent" hemoglobin variant. ithanet.euithanet.eu This classification stems from the difficulty in distinguishing it from the normal Hemoglobin A (Hb A) using standard laboratory techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govtandfonline.com The substitution of one acidic amino acid (glutamic acid) for another (aspartic acid) does not alter the protein's electrical charge, making its electrophoretic behavior similar to that of Hb A. nih.govtandfonline.com
Significance of this compound in Globin Chain Variant Research
Despite often being clinically benign, this compound holds significant relevance in the field of globin chain variant research. researchgate.netnih.gov Its prevalence, particularly in Southeast Asian populations, underscores the importance of accurate diagnostic methods. researchgate.net Research has shown that Hb Hekinan is frequently missed by common screening methods like HPLC but can be reliably identified using isoelectric focusing (IEF). researchgate.netnih.govresearcher.life This highlights the necessity of employing specific techniques for accurate diagnosis, which is crucial for genetic counseling and prenatal care. researchgate.net
Studies on Hb Hekinan have provided valuable insights into the complex interactions between different hemoglobin variants. Although individuals who are heterozygous for Hb Hekinan typically have normal blood parameters, its co-inheritance with other conditions like α-thalassemia or other hemoglobin variants such as Hb E can result in mild anemia. researchgate.netnih.gov For instance, a study of a large Thai cohort identified 149 cases of Hb Hekinan, which were classified into eight distinct genotypic groups based on their interaction with other globin gene mutations. nih.govresearcher.life
Table 2: Genotypic Classification of this compound in a Thai Cohort
| Genotype | Number of Cases |
|---|---|
| Hb Hekinan heterozygotes | 104 |
| Hb Hekinan + α⁺-thalassemia | 10 |
| Hb Hekinan + non-deletional α-variants | 3 |
| Hb Hekinan + α⁰-thalassemia | 6 |
| Double heterozygote for Hb Hekinan and HbE | 21 |
| Hb Hekinan + β-thalassemia trait | 3 |
| Triple heterozygote (Hb Hekinan/α⁰-thalassemia/Hb E) | 1 |
| Quadruple heterozygote (Hb Hekinan/α⁺-thalassemia/Hb E/Hb Hope) | 1 |
Data sourced from a study of 61,997 samples in Thai individuals. nih.govresearcher.life
The study of Hb Hekinan also contributes to the broader understanding of hemoglobinopathy genetics. For example, the interaction between Hb Hekinan II and Hb E has been shown to cause a significant decrease in Hb E levels, a phenomenon that is important for understanding the phenotypic expression of co-inherited hemoglobin variants. tandfonline.comresearchgate.net The non-pathological nature of Hb Hekinan II has been reinforced by observations that even when co-inherited with other α- and β-globin variants, it leads to minimal changes in red blood cell parameters. tandfonline.com
Properties
CAS No. |
121957-98-0 |
|---|---|
Molecular Formula |
C10H17N7O8P2.2H3N |
Synonyms |
hemoglobin Hekinan |
Origin of Product |
United States |
Molecular Genetics and Structural Characterization of Hemoglobin Hekinan
The genetic basis of Hemoglobin Hekinan lies in a subtle alteration within the alpha-globin gene cluster. This section delves into the precise point mutation responsible for this variant and its specific location within the human genome.
Identification of the GAG→GAT Point Mutation at Codon 27
This compound results from a point mutation in the DNA sequence that codes for the alpha-globin chain. nih.govresearchgate.netresearchgate.net Specifically, at codon 27, the nucleotide triplet GAG is altered to GAT. nih.govresearchgate.netresearchgate.net This single base substitution, from a guanine (B1146940) (G) to an adenine (B156593) (A) at the third position of the codon, is the fundamental genetic event that defines this compound. nih.govtandfonline.com Another variant, known as this compound II, is caused by a G to T transversion at the same codon. nih.govtandfonline.com
Localization to the Alpha-1 Globin Gene (HBA1) versus Alpha-2 Globin Gene (HBA2)
Humans possess two functional alpha-globin genes, HBA1 and HBA2, located on chromosome 16. wikipedia.orgnih.govmedlineplus.govwikipedia.orgmedlineplus.gov The GAG→GAT mutation responsible for this compound has been predominantly identified on the alpha-1 globin gene (HBA1). nih.govresearchgate.netnih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.com However, a similar substitution at the same codon, GAG→GAC, has been reported on the alpha-2 globin gene (HBA2), also resulting in a variant referred to as this compound. tandfonline.comithanet.eu While the coding sequences of HBA1 and HBA2 are nearly identical, the level of protein expression from the HBA2 gene is typically higher than that from the HBA1 gene. tandfonline.com
Amino Acid Substitution Analysis
The genetic mutation directly translates into a change in the primary structure of the alpha-globin protein. This section explores the specific amino acid substitution and its consequences on the protein's physicochemical properties.
Glutamic Acid to Aspartic Acid Substitution at Alpha 27(B8)
The GAG→GAT mutation at codon 27 leads to the replacement of the amino acid glutamic acid with aspartic acid at position 27 of the alpha-globin chain. nih.govresearchgate.netresearchgate.netnih.govtandfonline.com This position is also designated as B8, indicating its location in the B-helix of the globin protein. nih.govtandfonline.com Both glutamic acid and aspartic acid are acidic amino acids, but they differ slightly in the length of their side chains.
Three-Dimensional Structural Implications
While the amino acid substitution in this compound is conservative in terms of charge, it is important to consider its potential impact on the three-dimensional structure and function of the hemoglobin protein. The substitution occurs at position 27, which is located on the B-helix of the alpha-globin chain. nih.govtandfonline.comresearchgate.net This region is situated on the exterior of the molecule and is not directly involved in the critical functional sites, such as the heme-binding pocket or the interfaces for oxygen binding. nih.govresearchgate.net Structural analyses have suggested that this substitution does not cause significant alterations to the tertiary structure of the protein. researchgate.net
Computational Modeling of Protein Structure (e.g., 3D Ribbon Model, iCn3d)
Computational modeling has been instrumental in visualizing and understanding the structural consequences of the this compound mutation. medicinescience.org Using tools such as the web-based 3D structure viewer iCn3D, researchers have generated 3D ribbon models of the variant alpha-globin chain. nih.govtandfonline.comresearchgate.net
Analysis of the 3D ribbon structure reveals that the amino acid substitution is located on the surface of the hemoglobin molecule. tandfonline.comresearchgate.net These models show that the affected residue, at position 27, is situated within the B helix of the alpha-globin chain. tandfonline.comresearchgate.net Crucially, this position is outside of the critical functional sites, such as the heme pocket responsible for oxygen binding. tandfonline.com Computed 3D models predict that this substitution results in no significant alterations to the tertiary structure or the functional properties of the hemoglobin molecule when compared to the normal Hemoglobin A. researchgate.netresearchgate.net
Positional Analysis of Mutation within the Alpha-Globin Chain (B Helix, Alpha1Beta1 Contact)
The mutation defining this compound is a substitution of glutamic acid by an aspartic acid residue at position 27 of the alpha-globin chain. researchgate.netnih.gov This position corresponds to the 8th residue of the B helix (B8) in the globin protein structure. nih.govtandfonline.com
Prediction of Functional Impact using Bioinformatics Tools (e.g., PolyPhen-2)
To assess the potential pathological impact of the amino acid substitution, bioinformatics tools have been employed. One such tool, PolyPhen-2 (Polymorphism Phenotyping v2), predicts the possible effect of an amino acid substitution on the structure and function of a human protein. nih.govtandfonline.com
When the this compound mutation (Glu27Asp) was analyzed using the HumDiv-trained PolyPhen-2, it yielded a score of 0.371. tandfonline.com This score, with a sensitivity of 0.85 and a specificity of 0.78, leads to a prediction that the variant is "benign" or "unlikely to affect protein function". researchgate.nettandfonline.comresearchgate.net This computational prediction aligns with hematological observations, which indicate that this compound is a non-pathological variant. nih.govresearchgate.net
Table 1: Bioinformatic Prediction of this compound Functional Impact
| Bioinformatics Tool | Mutation Analyzed | Result/Score | Prediction | Source |
|---|---|---|---|---|
| PolyPhen-2 (HumDiv-trained) | Glu27Asp in α-globin | 0.371 | Benign / Unlikely to affect protein function | tandfonline.com |
Globin Chain Stability Assessments
Assessments of this compound indicate that the variant is a stable form of hemoglobin. nih.govtandfonline.com The substitution of glutamic acid with aspartic acid at codon 27 is an acid-for-acid replacement, which does not significantly alter the protein's charge or structure. tandfonline.com This conservation of physicochemical properties contributes to the stability of the globin chain.
Table 2: Summary of this compound Genetic and Structural Information
| Feature | Description | Source |
|---|---|---|
| Variant Name | This compound / this compound II | tandfonline.comithanet.eu |
| Affected Gene | HBA2 / HBA1 | ithanet.euithanet.eu |
| Mutation | Codon 27: GAG > GAC (Hb Hekinan) or GAG > GAT (Hb Hekinan II) | tandfonline.comnih.gov |
| Amino Acid Change | α27 Glu > Asp (Glutamic Acid > Aspartic Acid) | nih.govtandfonline.com |
| Structural Location | Position 8 of the B helix (B8); α1β1 contact | nih.govtandfonline.com |
| Predicted Pathogenicity | Benign | researchgate.nettandfonline.com |
| Stability | Normal / Stable | nih.govpsu.edu |
Biochemical and Biophysical Properties
Electrophoretic Behavior and Charge Characteristics Compared to Hemoglobin A
Hemoglobin Hekinan is characterized by an acid-to-acid amino acid substitution, where the negatively charged glutamic acid is replaced by aspartic acid, which is also negatively charged. tandfonline.comresearchgate.netnih.gov This substitution results in a lack of significant change in electron charge compared to Hb A. tandfonline.comresearchgate.netnih.gov
Despite this change, the electrophoretic behavior of this compound is often similar to that of Hb A, making its distinction challenging using routine methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). tandfonline.comresearchgate.netnih.govresearchgate.net This can lead to misdiagnosis or the variant being missed during standard hemoglobin analysis. tandfonline.comresearchgate.netnih.govresearchgate.net
However, certain techniques can differentiate Hb Hekinan from Hb A. Isoelectric focusing (IEF) has been shown to effectively separate Hb Hekinan from Hb A. researchgate.nettandfonline.comresearchgate.netnih.gov Additionally, reverse-phase HPLC and weak cation exchange materials coupled with polyaspartic acid techniques have demonstrated the ability to distinguish Hb Hekinan. tandfonline.com When coexisting with α⁰-thalassemia, HPLC can sometimes show a slightly faster migration of Hb Hekinan than Hb A, appearing as a distinct small shoulder-like pattern, although complete separation may not occur. tandfonline.comnih.govresearchgate.netnih.gov
Research findings highlight the difficulty in distinguishing Hb Hekinan from Hb A using conventional methods:
| Method | Separation from Hb A | Notes |
| High-Performance Liquid Chromatography (HPLC) | Poor/Difficult | Similar behavior to Hb A; sometimes shows partial separation with α⁰-thalassemia. tandfonline.comresearchgate.netnih.govresearchgate.net |
| Capillary Electrophoresis (CE) | Poor/Difficult | Similar behavior to Hb A. tandfonline.comresearchgate.netnih.govresearchgate.net |
| Isoelectric Focusing (IEF) | Good | Clearly separates Hb Hekinan from Hb A. researchgate.nettandfonline.comresearchgate.netnih.gov |
| Reverse-Phase HPLC | Possible | Can distinguish Hb Hekinan. tandfonline.com |
| Weak Cation Exchange + Polyaspartic Acid | Possible | Can distinguish Hb Hekinan. tandfonline.com |
Oxygen Binding Affinity and Cooperativity in this compound
Hemoglobin's primary function is the cooperative binding and transport of oxygen. This process involves a conformational change in the hemoglobin molecule from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state upon oxygen binding. weebly.comnih.govwikipedia.orgjhas-bsh.comaklectures.com Cooperativity means that the binding of one oxygen molecule increases the affinity of the remaining binding sites for oxygen, resulting in a sigmoidal oxygen-hemoglobin dissociation curve. nih.govwikipedia.orgjhas-bsh.comaklectures.comwikipedia.orgfiu.edu Oxygen affinity is often represented by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. acutecaretesting.orgnih.gov A lower P50 indicates higher oxygen affinity, while a higher P50 indicates lower oxygen affinity. acutecaretesting.orgnih.gov
Studies utilizing bioinformatics tools and computed 3D ribbon models have predicted that the this compound mutation is benign, suggesting no significant alterations in the functional properties related to oxygen binding compared to Hb A. tandfonline.comresearchgate.nettandfonline.com This aligns with the observation that most cases of Hb Hekinan are clinically benign, even when interacting with other thalassemia syndromes or hemoglobin variants. tandfonline.comresearchgate.netnih.gov
Further detailed research, including oxygen dissociation curve analysis and P50 measurements specifically for purified this compound, would be necessary to definitively characterize its oxygen binding affinity and cooperativity compared to Hb A.
Heme-Heme Interaction Dynamics
Heme-heme interaction is synonymous with the cooperative interaction between the oxygen binding sites in hemoglobin. oxfordreference.com This interaction is a key aspect of hemoglobin's function, allowing for efficient oxygen uptake in the lungs and release in the tissues. The cooperative binding arises from structural communication among the four subunits of the hemoglobin tetramer. nih.gov Upon oxygen binding, the iron atom in the heme group moves into the plane of the protoporphyrin ring, pulling the proximal histidine with it. weebly.comaklectures.comfiu.edu This movement induces conformational changes in the polypeptide subunit, altering the surface-to-surface interactions between subunits and increasing the affinity of the remaining heme sites for oxygen. weebly.comaklectures.com This transition from the tense (T) state to the relaxed (R) state is central to heme-heme interaction and cooperativity. weebly.comnih.govwikipedia.orgjhas-bsh.comaklectures.com
While the general mechanism of heme-heme interaction in hemoglobin is well-established, specific research detailing the unique heme-heme interaction dynamics within this compound is not explicitly provided in the search results. However, given the prediction that the this compound mutation is benign and does not significantly alter the tertiary structure or functional properties of Hb A, it is likely that the fundamental heme-heme interaction dynamics are largely preserved in this compound. tandfonline.comresearchgate.nettandfonline.com
The glutamic acid to aspartic acid substitution at position 27 (B8) is located in the B helix of the alpha-globin chain. tandfonline.comnih.gov The B helix is part of the globin fold, and changes in this region could potentially influence subunit interactions and, consequently, heme-heme cooperativity. However, without specific experimental data on this compound's structural dynamics during oxygen binding, a detailed analysis of its heme-heme interaction dynamics remains speculative.
Further studies employing techniques such as resonance Raman spectroscopy or detailed structural analysis of oxygenated and deoxygenated this compound would be valuable in elucidating any subtle differences in heme-heme interaction dynamics compared to Hb A.
Molecular Epidemiology and Population Genetics of Hemoglobin Hekinan
Global Geographic Distribution and Reported Cases
Hemoglobin (Hb) Hekinan was first identified in a Japanese individual. nih.gov Since its initial discovery, cases have been reported in various populations across the globe, indicating a widespread, albeit generally rare, distribution. The variant has been documented in Chinese-Black individuals in French Guiana, Chinese populations in Macau and Taiwan, and among Thai and Burmese individuals. nih.gov A study in the metropolitan Washington D.C. area also identified a case of Hb Hekinan, suggesting its presence in diverse, multi-ethnic populations, likely due to immigration and population admixture. nih.govthejh.org
A significant number of cases have been identified in Thailand. One large-scale study in Thailand, screening over 61,000 samples, identified 149 cases of Hb Hekinan. jensenlab.orgresearchgate.net Another study in the same country reported Hb Hekinan in 0.8% of the 636 subjects found to carry hemoglobin variants. plos.org In China, a study in the Hunan Province identified Hb Hekinan II as the second most frequent abnormal hemoglobin variant, accounting for 13.39% of such variants found. besjournal.com
Reported Cases of Hemoglobin Hekinan by Location
| Location | Number of Cases/Frequency | Study Context |
|---|---|---|
| Japan | First reported case | Initial discovery nih.gov |
| French Guiana | Reported in Chinese-Black individuals | Population screening nih.gov |
| Macau | Reported in Chinese individuals | Case reports nih.govresearchgate.net |
| Taiwan | Reported in Taiwanese individuals | Case reports nih.gov |
| Thailand | 149 cases identified | Large cohort study of 61,997 samples jensenlab.orgresearchgate.net |
| Thailand | 5 cases (0.8% of variants) | Study of 26,013 subjects plos.org |
| Burma (Myanmar) | Reported in a Burmese woman in Thailand | Case report nih.gov |
| Washington D.C., USA | 1 case (0.027%) | Screening of 3,677 individuals nih.gov |
Population Prevalence and Carrier Rates
The prevalence of this compound varies among different populations and is likely underestimated due to challenges in its detection. researchgate.nettandfonline.com In a large study conducted in Thailand, 149 cases were identified from 61,997 samples, indicating a notable prevalence in this population. jensenlab.orgresearchgate.net These cases included 104 heterozygotes for Hb Hekinan. jensenlab.org Another study in Thailand found Hb Hekinan in 5 out of 26,013 individuals surveyed. plos.org
In China's Hunan Province, an epidemiological study revealed that Hb Hekinan II was the second most common abnormal hemoglobin variant, found in 13.39% of individuals with such variants. besjournal.com A study in the Washington D.C. area reported a single case of Hb Hekinan among 3,677 participants, with a frequency of 0.027%. nih.gov The presence of this variant in a US metropolitan area is thought to be linked to increased immigration from Asian populations. nih.govthejh.org
Underestimation in Screening Programs
The true prevalence of this compound is likely underestimated in many screening programs. researchgate.nettandfonline.com This is primarily because Hb Hekinan is an electrophoretically silent variant, meaning its electrical charge is similar to that of the normal Hemoglobin A (HbA). nih.gov Consequently, standard detection methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) often fail to distinguish Hb Hekinan from HbA, especially in heterozygous individuals. nih.govresearchgate.nettandfonline.com
The variant becomes more readily detectable by HPLC when it is co-inherited with α-thalassemia, particularly α⁰-thalassemia, as the reduction in normal α-globin chains allows for a more discernible Hb Hekinan peak. researchgate.nettandfonline.com However, in the absence of co-existing thalassemias, it is frequently missed. researchgate.net Isoelectric focusing (IEF) has been shown to be a more reliable method for separating Hb Hekinan from HbA and is recommended for accurate diagnosis. jensenlab.orgresearchgate.nettandfonline.com The difficulty in detection with commonly used screening techniques means that the actual carrier rates in many populations may be higher than what is currently reported. tandfonline.com
Genetic Origins and Evolutionary Pathways
The genetic basis for this compound is a point mutation in an α-globin gene. nih.gov Specifically, Hb Hekinan II results from a G to T substitution at codon 27 of the HBA1 gene (HBA1:c.84G>T), leading to a change from glutamic acid to aspartic acid. nih.gov Another form, simply named Hb Hekinan, arises from a G to C change at the same codon of the HBA2 gene (GAG>GAC). nih.gov The existence of identical or near-identical variants arising from mutations on the paralogous HBA1 and HBA2 genes points to a complex evolutionary history. researchgate.netnih.gov
Analysis of Haplotype Associations
Haplotype analysis has been employed to trace the genetic origins of the α-globin gene carrying the Hb Hekinan mutation. In a study of Thai and Burmese individuals, the Thai Hb Hekinan II was found to be strongly associated with the [+ - S + - - -] haplotype. nih.govtandfonline.com The same study also suggested the possibility of four other associated haplotypes in the Thai population, indicating multiple genetic origins for Hb Hekinan in this region. nih.govjensenlab.orgtandfonline.com The two Burmese cases of Hb Hekinan II were associated with haplotypes [± - S + - + -] and [± - S + - - -], which have also been observed in the Thai population, suggesting a potential shared origin for some of these genes between the two populations. nih.govtandfonline.com
Recurrent Mutation and Gene Conversion Events
The presence of the Hb Hekinan mutation on different haplotype backgrounds suggests that recurrent mutations have occurred independently in different populations. nih.govtandfonline.com Additionally, gene conversion events between the highly similar HBA1 and HBA2 paralogous genes are a likely mechanism for the transfer of the mutation from one gene to the other, contributing to its presence on different genetic backgrounds. researchgate.netnih.gov These evolutionary mechanisms, including both new mutations and the exchange of genetic material between similar genes, have contributed to the diversity and distribution of Hb Hekinan observed today. researchgate.netnih.gov
Co-inheritance Patterns with Other Globin Gene Variants and Thalassemia Syndromes
This compound is frequently found to be co-inherited with other globin gene variants, particularly α-thalassemia and β-thalassemia, as well as other structural hemoglobin variants like Hb E. nih.govresearchgate.net
A study of 17 individuals with Hb Hekinan II found that all of them had a co-inherited α-globin gene anomaly. nih.govnih.gov This included co-inheritance with the --SEA deletion (α⁰-thalassemia), the -α³·⁷ deletion (α⁺-thalassemia), and Hb Constant Spring (HbCS). nih.gov The study identified several novel genotypes, including combinations with HbCS and Hb E. nih.govnih.gov
Another large Thai study of 149 individuals with Hb Hekinan detailed various co-inheritance patterns:
10 cases with α⁺-thalassemia
6 cases with α⁰-thalassemia
21 double heterozygotes for Hb Hekinan and Hb E
3 cases with β-thalassemia trait
A triple heterozygote for Hb Hekinan, α⁰-thalassemia, and Hb E. jensenlab.orgresearchgate.net
A quadruple heterozygote for Hb Hekinan, α⁺-thalassemia, Hb E, and Hb Hope. jensenlab.org
The interaction of Hb Hekinan with these other variants can sometimes lead to more complex clinical pictures, although in many cases, even in complex heterozygous or homozygous states, the clinical presentation remains mild. researchgate.net For instance, the co-inheritance of Hb Hekinan and Hb G-Georgia with homozygous Hb E has been associated with a thalassemia intermedia phenotype. researchgate.net The frequent co-occurrence with various forms of thalassemia underscores the importance of comprehensive genetic testing in regions where these conditions are prevalent. nih.govtandfonline.com
Co-occurrence with Beta-Globin Variants
The interaction of Hb Hekinan with variants of the beta-globin gene further complicates the genetic and clinical picture, leading to a variety of genotypes with distinct hematological features.
Hemoglobin E (HbE) : The co-inheritance of Hb Hekinan and HbE is a common finding, particularly in Thai populations. researchgate.nettandfonline.comnih.gov Individuals who are double heterozygotes for Hb Hekinan and HbE generally present with normal hemoglobin levels or mild anemia. jensenlab.orgnih.gov The interaction becomes more complex when an α-thalassemia allele is also present. nih.govtandfonline.com For instance, the combination of heterozygous Hb Hekinan II, heterozygous HbCS, and homozygous Hb E (αCSα/ααHekinan, βE/βE) leads to a significant decrease in MCV and MCH. nih.govtandfonline.com
Hemoglobin Hope : A complex genotype involving the co-inheritance of Hb Hekinan, Hb E, and Hemoglobin Hope has been reported. jensenlab.orgtandfonline.com The quadruple heterozygote state (Hb Hekinan/α+-thalassemia/Hb E/Hb Hope) results in a clinically benign condition with either normal Hb levels or mild anemia. jensenlab.orgnih.gov
Hemoglobin Constant Spring (HbCS) : Although an alpha-globin variant, HbCS is often studied in the context of its complex interactions with both alpha and beta-globin variants. nih.govtandfonline.com The co-occurrence of heterozygous Hb Hekinan II with heterozygous HbCS (αCSα/ααHekinan) shows minimal alteration in red cell parameters. nih.gov When this is further combined with heterozygous HbE, the resulting triple anomaly (ααHekinan/αCSα, βA/βE) also presents with normal red blood cell parameters but remarkably decreased HbE levels. nih.govtandfonline.com
| Co-occurring Variant | Genotype Example | Key Findings | Source |
|---|---|---|---|
| Hemoglobin E | ααHekinan/αα, βE/βA | Double heterozygote state is generally clinically benign. | jensenlab.orgnih.gov |
| Hemoglobin Hope | ααHekinan/αα, βE/βHope | Complex genotype in combination with HbE has been reported; does not exhibit clear clinical symptoms. | tandfonline.com |
| Hemoglobin Constant Spring | αCSα/ααHekinan | Minimal changes in red blood cell parameters; notable decrease in HbA2 levels. | nih.gov |
Characterization of Complex Genotypes
The high prevalence of various hemoglobinopathies in certain regions leads to the occurrence of complex genotypes involving two, three, or even four distinct globin gene mutations.
Double Heterozygosity : This is a common finding and includes genotypes such as Hb Hekinan with α0-thalassemia (--SEA/ααHekinan), Hb Hekinan with α+-thalassemia (-α3.7/ααHekinan), and Hb Hekinan with HbE (αα/αα, βA/βE). jensenlab.orgnih.govresearchgate.netnih.gov Most of these double heterozygous states are clinically mild or asymptomatic. jensenlab.orgnih.gov
Triple Heterozygosity : Several triple heterozygous conditions have been identified. A notable example is the co-inheritance of Hb Hekinan, α0-thalassemia, and HbE (--SEA/ααHekinan, βE/βA). nih.govnih.gov This specific genotype was identified in a Thai individual who presented with mild hypochromic microcytosis. researchgate.netnih.gov Other novel triple-variant genotypes include combinations of Hb Hekinan II, HbCS, and heterozygous HbE (αCSα/ααHekinan, βE/βA), which surprisingly show normal red blood cell parameters. nih.govtandfonline.com
Quadruple Heterozygosity : A rare and complex quadruple heterozygote genotype has been characterized, involving Hb Hekinan, α+-thalassemia, Hb E, and Hb Hope. jensenlab.orgnih.gov Despite the complexity of inheriting four different hemoglobin variants, individuals with this genotype presented with either normal hemoglobin levels or only mild anemia, underscoring the generally benign nature of these specific variants even in complex combinations. jensenlab.orgnih.govresearchgate.net
| Complexity | Genotype Example | Clinical Significance | Source |
|---|---|---|---|
| Double Heterozygote | --SEA/ααHekinan | Minimal clinical symptoms; allows for HPLC detection of Hb Hekinan. | jensenlab.orgnih.govtandfonline.com |
| Triple Heterozygote | --SEA/ααHekinan, βE/βA | Mild hypochromic microcytic anemia. | researchgate.netnih.govnih.gov |
| Triple Heterozygote | αCSα/ααHekinan, βE/βA | Normal red blood cell parameters, but decreased HbE levels. | nih.govtandfonline.com |
| Quadruple Heterozygote | Hb Hekinan/α+-thalassemia/Hb E/Hb Hope | Clinically benign; normal to mild anemia. | jensenlab.orgnih.gov |
Pathophysiological Mechanisms Associated with Hemoglobin Hekinan Interactions
Cellular and Molecular Effects in Co-inherited States
The clinical and hematological picture of Hemoglobin Hekinan changes significantly when it is co-inherited with thalassemia, a condition characterized by reduced or absent synthesis of one or more globin chains. mhmedical.com The interaction between Hb Hekinan and thalassemia, particularly α-thalassemia, is crucial in understanding its pathophysiology.
Influence on Globin Chain Imbalance in Thalassemia Combinations
The fundamental pathophysiology of thalassemia lies in the imbalanced production of α- and β-globin chains. mhmedical.com In α-thalassemia, there is a deficient production of α-globin chains, leading to an excess of β-globin chains which form unstable tetramers (Hb H) that precipitate in red blood cells, causing hemolysis. mhmedical.com
The co-inheritance of α-thalassemia can paradoxically aid in the detection of Hb Hekinan, as the reduced production of normal α-globin chains allows for a higher proportion of α-Hekinan chains to bind with β-globin chains, making the variant more readily identifiable through methods like high-performance liquid chromatography (HPLC). nih.govtandfonline.com
Molecular Basis of Erythrocyte Parameter Alterations in Compound Heterozygotes
The hematological parameters in individuals who are compound heterozygotes for this compound and another hemoglobinopathy are influenced by the nature of the co-inherited condition.
The interaction of Hb Hekinan with various forms of α-thalassemia and other hemoglobinopathies can result in a diverse range of clinical phenotypes. nih.govtandfonline.com For example, a study on Thai individuals identified several complex genotypes, including co-inheritance with Hb Constant Spring (Hb CS), another α-globin variant, and Hb E, a β-globin variant. nih.govtandfonline.com Despite these complex genetic combinations, the resulting changes in red blood cell parameters were often minimal, further supporting the generally non-pathological character of Hb Hekinan itself. nih.govtandfonline.comnih.gov
However, in certain combinations, alterations in erythrocyte indices are observed. For instance, an individual who was a triple heterozygote for Hb Hekinan, α-thalassemia-1 (SEA deletion), and Hb E presented with mild hypochromic microcytic anemia. nih.gov In this case, the hematological phenotype is a cumulative effect of the reduced α-globin synthesis due to the α-thalassemia deletion, the presence of the abnormal β-chain of Hb E, and the contribution of the α-Hekinan chain.
The table below summarizes findings on erythrocyte parameters in various compound heterozygous states involving this compound.
| Genotype | Red Blood Cell Count (RBC) (x10¹²/L) | Hemoglobin (Hb) (g/dL) | Hematocrit (Hct) (%) | Mean Corpuscular Volume (MCV) (fL) | Mean Corpuscular Hemoglobin (MCH) (pg) | Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) | Hb Hekinan (%) |
| Hb Hekinan heterozygote | Normal | Normal | Normal | Normal | Normal | Normal | ~13.0-14.7 nih.gov |
| Hb Hekinan / α⁺-thalassemia (-α³.⁷) | Normal | Normal | Normal | No altered parameters tandfonline.com | No altered parameters tandfonline.com | Normal | Not specified |
| Hb Hekinan / α⁰-thalassemia (--SEA) | Normal | No anemia tandfonline.com | Normal | Microcytic tandfonline.com | Low | Normal | Similar to previous reports tandfonline.com |
| Hb Hekinan / Hb CS (ααHekinan/αCSα) | Normal | No anemia nih.gov | Normal | Slightly decreased nih.gov | Slightly decreased nih.gov | Normal | Not detected by HPLC nih.gov |
| Hb Hekinan / Hb E (double heterozygote) | Normal | Normal | Normal | Normal | Normal | Normal | Not specified |
| Hb Hekinan / α⁰-thalassemia / Hb E (triple heterozygote) | Not specified | 8.2 nih.gov | 26.0 nih.gov | 68.6 nih.gov | 21.6 nih.gov | 31.5 nih.gov | Abnormal peak observed nih.gov |
| Hb Hekinan / Hb CS / Hb E (triple heterozygote) | Normal | Normal red cell parameters nih.gov | Normal | Normal | Normal | Normal | Not detected by HPLC nih.gov |
| Hb Hekinan / Hb CS / Homozygous Hb E | Not specified | Not specified | Not specified | Distinctly decreased nih.gov | Distinctly decreased nih.gov | Not specified | Not detected by HPLC nih.gov |
Table 1: Hematological Data in Individuals with this compound and Co-inherited Conditions. This table is interactive. You can sort the columns by clicking on the headers.
It is important to note that the quantification of Hb Hekinan can be challenging as it often co-elutes with normal Hb A in standard laboratory analyses like HPLC. nih.govresearchgate.netresearchgate.netjensenlab.org Its detection is more reliable with techniques like isoelectric focusing (IEF) or when co-inherited with α⁰-thalassemia, which reduces the amount of competing normal α-globin chains. jensenlab.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Research Methodologies for Hemoglobin Hekinan Characterization
Molecular Genetic Techniques
Molecular genetic techniques are essential for confirming the diagnosis of Hemoglobin Hekinan by identifying the specific mutation in the globin genes.
Direct DNA Sequencing and Sanger Sequencing
Direct DNA sequencing, including Sanger sequencing, is a fundamental method used to confirm the presence of the mutation responsible for this compound. This technique allows for the precise identification of the nucleotide change at codon 27 of the α1-globin gene (HBA1:c.84G>T). tandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.com Studies have utilized direct DNA sequencing of amplified α-globin genes to analyze and identify mutation positions. tandfonline.com This method has confirmed the G to T substitution on the third base of codon 27 of the α1-globin gene in individuals with Hb Hekinan II. tandfonline.com
Next-Generation Sequencing Platforms
Next-Generation Sequencing (NGS) platforms are increasingly used in the screening and diagnosis of hemoglobin variants, including rare ones like this compound. allenpress.com While traditional methods may miss rare mutations, NGS can identify a broader spectrum of variants. allenpress.com Bioinformatics pipelines are used to analyze NGS data, focusing on detecting globin gene deletions and point mutations. allenpress.com This involves removing low-quality reads, classifying data, and aligning clean data to a human genome reference sequence to identify variants like Hb Hekinan II. allenpress.com
Polymerase Chain Reaction (PCR) Based Assays (e.g., Multiplex GAP-PCR, ARMS-PCR, Allele-Specific PCR)
Various PCR-based assays are employed for the detection and confirmation of this compound and co-inherited globin gene anomalies. Multiplex allele-specific PCR has been used to confirm the presence of the HBA1:c.84G>T mutation causing Hb Hekinan II. tandfonline.com Gap-PCR and allele-specific PCR are routinely performed to identify common α0-thalassemia and α+-thalassemia deletions, as well as other hemoglobin variants like Hemoglobin Constant Spring (Hb CS) and Hemoglobin Pakse, which can co-occur with Hb Hekinan. tandfonline.com ARMS-PCR is also utilized for detecting specific genetic determinants. tandfonline.comnih.govtandfonline.com
Restriction Fragment Length Polymorphism (RFLP) Analysis (e.g., HaeIII Site Abolition)
Restriction Fragment Length Polymorphism (RFLP) analysis can be used to detect certain mutations by exploiting the creation or abolition of restriction enzyme recognition sites. The G to T substitution at codon 27 of the α1-globin gene responsible for this compound abolishes an HaeIII restriction enzyme site, which can be utilized for its detection via PCR-RFLP analysis of the amplified α1-globin gene. researchgate.netnih.govnih.gov
High-Resolution Melting (HRM) Analysis for Variant Detection
High-Resolution Melting (HRM) analysis is another method that can be applied for the detection of hemoglobin alpha variants, potentially including this compound. nih.gov HRM is a post-PCR technique that monitors the melting behavior of DNA based on sequence differences, allowing for the identification of genetic variations.
Protein-Based Analytical Methods
Protein-based analytical methods are crucial for the initial detection and separation of this compound from other hemoglobin variants based on their charge and structural differences.
Isoelectric focusing (IEF) has demonstrated the capability to clearly separate this compound from Hemoglobin A in the heterozygote state, making it a reliable method for its detection. tandfonline.comtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net Studies have shown that Hb Hekinan bands are well-separated from Hb A bands on IEF, allowing for accurate quantification. tandfonline.comtandfonline.com
High-performance liquid chromatography (HPLC) is a widely used technique for hemoglobin analysis. nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.comnih.govresearchgate.netplos.orgjensenlab.orgconfex.comresearchgate.netresearchgate.net However, conventional cation exchange HPLC often shows poor separation of this compound from Hemoglobin A due to their similar electrophoretic behavior. nih.govtandfonline.comresearchgate.netresearchgate.net this compound is frequently missed with HPLC and can coelute with the Hb A peak, rendering it nearly undetectable in some cases. tandfonline.comtandfonline.com Nevertheless, some studies have shown that HPLC can partially separate Hb Hekinan from Hb A, particularly when co-inherited with α0-thalassemia. nih.govtandfonline.comtandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.net Reversed-phase HPLC has also been reported to distinguish Hb Hekinan from Hb A. tandfonline.com Weak cation-exchange materials coupled with polyaspartic acid techniques have also shown capability in separating Hb Hekinan II from Hb A. tandfonline.comnih.gov
Capillary electrophoresis (CE) is another method used for hemoglobin analysis. nih.govtandfonline.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netplos.orgjensenlab.orgresearchgate.netresearchgate.net Similar to conventional HPLC, CE often fails to distinguish this compound from Hemoglobin A effectively. nih.govtandfonline.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net
Peptide mapping combined with techniques like reversed phase HPLC and amino acid composition analysis can be used for structural analysis of the hemoglobin chains to identify the specific amino acid substitution in variants like this compound. nih.govtandfonline.comtandfonline.commahidol.ac.th This involves separating peptides resulting from enzymatic digestion of globin chains and analyzing their composition. tandfonline.com
Data Table:
| Methodology | Application for this compound | Findings / Observations | Citations |
| Direct DNA Sequencing / Sanger Sequencing | Confirmation of the HBA1:c.84G>T mutation. | Precise identification of the G to T substitution at codon 27 of the α1-globin gene. Confirms the molecular basis of Hb Hekinan. | tandfonline.comresearchgate.nettandfonline.comresearchgate.netnih.govtandfonline.com |
| Next-Generation Sequencing (NGS) | Screening and diagnosis of rare hemoglobin variants, including Hb Hekinan. | Identification of Hb Hekinan II carriers and other rare α-globin gene variants. Bioinformatics analysis pipelines aid in detection. | allenpress.com |
| PCR-Based Assays (Multiplex GAP-PCR, ARMS-PCR, Allele-Specific PCR) | Confirmation of Hb Hekinan (HBA1:c.84G>T) and detection of co-inherited thalassemia deletions and other variants. | Confirms the presence of the specific mutation. Identifies complex genotypes involving Hb Hekinan and other globin gene anomalies. | tandfonline.comtandfonline.comnih.govtandfonline.com |
| RFLP Analysis (HaeIII Site Abolition) | Detection of the HBA1:c.84G>T mutation. | Utilizes the abolition of an HaeIII restriction site caused by the mutation for detection via PCR-RFLP. | researchgate.netnih.govnih.gov |
| High-Resolution Melting (HRM) Analysis | Potential method for detection of hemoglobin alpha variants. | Can be applied to identify genetic variations based on DNA melting behavior. | nih.gov |
| Isoelectric Focusing (IEF) | Detection and separation of Hb Hekinan from Hb A. | Reliable separation of Hb Hekinan from Hb A. Clear bands observed allowing for quantification. Crucial for diagnosis when HPLC/CE are insufficient. | tandfonline.comtandfonline.comresearchgate.netnih.govtandfonline.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Hemoglobin analysis and partial separation of Hb Hekinan. | Often shows poor separation from Hb A in conventional methods. Can be partially separated when coexisting with α0-thalassemia. Reversed-phase and weak cation-exchange methods show better separation. | nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.netnih.govtandfonline.comnih.govresearchgate.netplos.orgjensenlab.orgconfex.comresearchgate.netresearchgate.net |
| Capillary Electrophoresis (CE) | Hemoglobin analysis. | Often fails to distinguish Hb Hekinan from Hb A effectively. | nih.govtandfonline.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netplos.orgjensenlab.orgresearchgate.netresearchgate.net |
| Peptide Mapping and Amino Acid Analysis | Structural analysis of globin chains. | Identification of the amino acid substitution (Glu→Asp at α27). Separation and analysis of peptides to confirm the protein alteration. | nih.govtandfonline.comtandfonline.commahidol.ac.th |
Isoelectric Focusing (IEF) for Hemoglobin Variant Separation
Isoelectric Focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a molecule carries no net electrical charge. When subjected to an electric field across a stable pH gradient, proteins migrate until they reach the pH region equivalent to their pI, where their net charge is zero and migration ceases. This high-resolution method is particularly effective at separating proteins, including hemoglobin variants, that differ by even a single charged amino acid substitution.
For hemoglobin analysis, IEF is performed on gels, typically polyacrylamide or agarose (B213101) nih.govdntb.gov.ua. Hemolysate samples are applied to the gel, and an electric current is passed through, causing hemoglobin fractions to migrate to their respective pI positions. The separated bands are then visualized by staining. IEF offers excellent resolution, allowing for the clear separation and identification of numerous hemoglobin variants. nih.govnih.gov
In the context of this compound, IEF has proven to be a reliable method for its detection and quantification. Research indicates that this compound bands are clearly separated from hemoglobin A bands on IEF, facilitating accurate identification and measurement. wikipedia.org This contrasts with other methods where Hekinan may coelute with Hb A. The clear separation achieved by IEF underscores its importance in the accurate diagnosis of this compound. wikipedia.orgtandfonline.com
High-Performance Liquid Chromatography (HPLC) for Hemoglobin Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of hemoglobin variants. wikipedia.orgtandfonline.comnih.govdntb.gov.uanih.gov Cation-exchange HPLC is a common mode employed for hemoglobin analysis, where hemoglobins (B146990) are separated based on their ionic interactions with a positively charged stationary phase. A mobile phase with a changing pH and ionic strength gradient is passed through the column, causing different hemoglobin fractions to elute at characteristic retention times. Detection is typically performed using a photometer that measures absorbance at wavelengths specific to hemoglobin, such as 415 nm.
HPLC offers advantages such as automation, speed, reproducibility, and accurate quantification of hemoglobin fractions, including HbA2 and HbF. nih.gov It is a primary screening method for hemoglobin disorders. nih.gov
However, standard cation-exchange HPLC methods frequently miss this compound because it coelutes with the major hemoglobin A peak. wikipedia.orgtandfonline.com This coelution can lead to misdiagnosis or the variant being undetected during routine screening. wikipedia.org While HPLC can sometimes partially separate Hb Hekinan from Hb A when co-inherited with alpha0-thalassemia, making it quantifiable in such cases, it remains challenging to distinguish from Hb A in simple heterozygous states. wikipedia.org Distinguishing Hb Hekinan-E from Hb E is also difficult using HPLC. wikipedia.org
Despite these limitations for detecting heterozygous Hb Hekinan alone, HPLC remains valuable for analyzing samples with Hb Hekinan in combination with other hemoglobinopathies or thalassemias, where the altered globin chain ratios or presence of hybrid hemoglobins can aid in detection. wikipedia.org
Capillary Electrophoresis (CE) for Hemoglobin Profiling
Capillary Electrophoresis (CE) is another automated technique used for the separation and analysis of hemoglobin variants. wikipedia.orgtandfonline.comdntb.gov.uanih.gov In capillary zone electrophoresis, hemoglobin fractions are separated in a narrow capillary tube based on their electrophoretic mobility and electroosmotic flow in an alkaline buffer at high voltage. nih.gov Detection occurs directly in the capillary, often at 415 nm. nih.gov
CE offers high resolution and clear separation profiles for many common hemoglobin variants, such as Hb S, C, D, and E, as well as accurate quantification of HbA2 and HbF. nih.gov Its automated nature and relatively short analysis times make it suitable for high-throughput screening.
Similar to standard HPLC, Capillary Electrophoresis frequently misses this compound due to its electrophoretic behavior being similar to that of Hb A. wikipedia.orgtandfonline.com This makes it difficult to distinguish Hb Hekinan from Hb A using routine CE methods. wikipedia.org The challenge in distinguishing Hb Hekinan II-E from Hb E also exists with CE. wikipedia.org The difficulty in detecting Hb Hekinan by CE highlights the need for complementary methods like IEF for accurate identification. tandfonline.com
The following table summarizes the reported effectiveness of IEF, standard HPLC, and CE in detecting this compound:
| Methodology | Detection of this compound (Heterozygous) | Notes |
| Isoelectric Focusing (IEF) | Reliable detection and separation from Hb A. | Clear separation allows for accurate quantification. wikipedia.orgtandfonline.com |
| Standard HPLC | Frequently missed; coelutes with Hb A. | Partially distinguishable from Hb A when co-inherited with alpha0-thalassemia. wikipedia.org Difficult to distinguish Hb Hekinan-E from Hb E. wikipedia.org |
| Capillary Electrophoresis (CE) | Frequently missed; similar mobility to Hb A. | Difficult to distinguish Hb Hekinan II-E from Hb E. wikipedia.org |
Advanced Research Directions and Future Perspectives
Development of Enhanced Diagnostic Methodologies for Hemoglobin Hekinan Detection
The accurate detection of this compound presents a notable challenge with conventional hemoglobin analysis techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), commonly used in thalassemia screening centers, frequently miss or poorly separate Hb Hekinan from normal Hemoglobin A researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.netmdpi.comnih.gov. This is attributed to the acid-to-acid amino acid substitution in Hb Hekinan, which results in an electrophoretic behavior similar to that of Hb A tandfonline.comnih.gov.
Isoelectric focusing (IEF) has demonstrated superior capability in resolving Hb Hekinan from Hb A, making it a more reliable method for its identification, particularly in the heterozygous state researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net. Studies have shown clear separation using IEF, allowing for the estimation of Hb Hekinan levels in heterozygotes tandfonline.comtandfonline.com.
Direct DNA sequencing remains a definitive method for confirming the presence of the HBA1:c.84G>T mutation responsible for Hb Hekinan nih.govtandfonline.comresearchgate.netmdpi.comnih.gov. Molecular genetic testing, including techniques like polymerase chain reaction (PCR) and DNA sequencing, is essential for accurate diagnosis and identifying specific mutations tandfonline.commdpi.com.
Future research in diagnostic methodologies aims to improve the sensitivity and specificity of high-throughput screening methods like HPLC and CE for detecting Hb Hekinan, potentially through optimization of protocols or the development of novel analytical approaches. The integration of multiple diagnostic techniques, starting with screening methods and following up with confirmatory tests like IEF and DNA sequencing, is crucial for accurate identification, especially in regions with a high prevalence of hemoglobinopathies tandfonline.commdpi.com.
Comprehensive Characterization of Novel and Complex this compound Genotypes
This compound can coexist and interact with various other thalassemia syndromes and hemoglobin variants, leading to a range of genotypes. Comprehensive studies, such as those conducted in large Thai cohorts, have been instrumental in characterizing these complex interactions nih.govtandfonline.comresearchgate.netresearchgate.net.
Research has identified several genotypic groups involving Hb Hekinan, including:
Hb Hekinan heterozygotes nih.govtandfonline.comresearchgate.net.
Hb Hekinan coexisting with alpha-plus (+)-thalassemia nih.govtandfonline.comresearchgate.net.
Hb Hekinan coexisting with non-deletional alpha variants nih.govtandfonline.comresearchgate.net.
Hb Hekinan coexisting with alpha-zero (0)-thalassemia nih.govtandfonline.comresearchgate.net. The presence of alpha-zero thalassemia can facilitate the detection and quantification of Hb Hekinan by HPLC researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net.
Double heterozygosity for Hb Hekinan and Hemoglobin E (HbE) nih.govtandfonline.comresearchgate.net.
Hb Hekinan coexisting with beta-thalassemia trait nih.govtandfonline.comresearchgate.net.
Triple heterozygotes involving Hb Hekinan, alpha-zero thalassemia, and Hb E nih.govtandfonline.comresearchgate.net.
Quadruple heterozygotes involving Hb Hekinan, alpha-plus thalassemia, Hb E, and Hb Hope nih.govtandfonline.comresearchgate.net.
Studies have also characterized novel genotypes, providing new insights into the diversity of Hb Hekinan interactions researchgate.netnih.gov. Despite these complex interactions, most cases involving Hb Hekinan present with normal hemoglobin levels or mild anemia, suggesting a largely benign clinical impact, although complex interactions can occasionally result in mild to moderate anemia nih.govtandfonline.comresearchgate.netresearchgate.net.
Future research is needed to further characterize the hematological and molecular features of newly identified or rare complex genotypes involving Hb Hekinan. Understanding the genotype-phenotype relationships in these complex states is vital for accurate diagnosis, prognosis, and genetic counseling, particularly in populations with a high prevalence and heterogeneity of hemoglobinopathies tandfonline.comnih.gov.
Below is a table summarizing some characterized genotypes involving this compound:
| Genotype | Description | Source |
| Hb Hekinan heterozygote | Presence of one Hb Hekinan allele. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / α+-thalassemia | Co-inheritance of Hb Hekinan with alpha-plus thalassemia. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / α0-thalassemia | Co-inheritance of Hb Hekinan with alpha-zero thalassemia. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / HbE (double heterozygote) | Co-inheritance of Hb Hekinan and Hemoglobin E. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / β-thalassemia trait | Co-inheritance of Hb Hekinan with beta-thalassemia trait. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / α0-thalassemia / Hb E (triple heterozygote) | Co-inheritance of Hb Hekinan, alpha-zero thalassemia, and Hemoglobin E. | nih.govtandfonline.comresearchgate.net |
| Hb Hekinan / α+-thalassemia / Hb E / Hb Hope (quadruple heterozygote) | Co-inheritance of Hb Hekinan, alpha-plus thalassemia, Hb E, and Hb Hope. | nih.govtandfonline.comresearchgate.net |
Deeper Elucidation of Genetic Origin and Evolutionary Pathways of this compound
This compound is caused by a specific point mutation, a GAG→GAT transition at codon 27 of the HBA1 or HBA2 globin gene, resulting in the substitution of glutamic acid (Glu) with aspartic acid (Asp) at position 27 (B8) of the alpha-globin chain researchgate.netresearchgate.netresearchgate.netnih.govithanet.eu. This mutation has been observed in various populations, suggesting a potential for multiple independent origins or a common origin followed by spread researchgate.netresearchgate.netresearchgate.net.
Studies investigating the genetic origin have utilized haplotype analysis, examining polymorphic sites linked to the alpha-globin genes. Research in the Thai population suggests that Hb Hekinan may be associated with multiple different haplotypes, indicating the possibility of multiple origins for this variant in this specific population researchgate.nettandfonline.comnih.gov. Similar analyses in other populations where Hb Hekinan is found could provide further insights into its global distribution and evolutionary history.
Further research is needed to conduct more extensive haplotype analysis across diverse populations to trace the migration and evolutionary pathways of the Hb Hekinan mutation. Comparative studies of the genetic backgrounds in different ethnic groups carrying Hb Hekinan can help to determine if the mutation arose independently in these populations or spread from a common ancestral origin.
Application of Advanced Genomics and Proteomics in Hemoglobinopathy Research
Advanced 'omics' technologies, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, are increasingly being applied to gain a deeper understanding of hemoglobinopathies nih.govresearchgate.net. These approaches can provide comprehensive insights into the molecular mechanisms underlying these disorders, identify disease modifiers, and contribute to the development of novel therapies nih.govresearchgate.net.
In the context of hemoglobinopathies, genomics plays a crucial role in identifying the genetic mutations responsible for structural hemoglobin variants like Hb Hekinan and the genetic determinants of thalassemia syndromes mdpi.comnih.gov. Next-generation sequencing technologies allow for detailed analysis of globin genes and regulatory regions, facilitating the discovery of novel variants and complex genotypes mdpi.com.
Proteomics, the large-scale study of proteins, can be applied to analyze the protein expression profiles in individuals with hemoglobinopathies. This can help in understanding how genetic mutations affect protein production, stability, and interaction, as well as identifying potential biomarkers for disease severity or response to treatment nih.govresearchgate.netcri.or.th. Mass spectrometry, for instance, can be used as a complementary method for hemoglobin analysis and could potentially improve the sensitivity of detecting rare variants mdpi.com.
While specific detailed research applying advanced genomics and proteomics solely to this compound is not extensively documented in the provided sources, the general application of these technologies in hemoglobinopathy research is highly relevant. Future studies could utilize these advanced approaches to:
Investigate the impact of the Hb Hekinan mutation on alpha-globin protein structure, function, and stability at a molecular level.
Identify genetic modifiers that influence the hematological phenotype associated with Hb Hekinan, particularly in complex genotypes.
The integration of data from genomics and proteomics studies, along with clinical and hematological data, can provide a more holistic understanding of this compound and its interactions with other genetic factors nih.govresearchgate.net.
Q & A
Q. What are the recommended analytical techniques for detecting hemoglobin Hekinan in human plasma?
this compound detection requires high-sensitivity methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), optimized for hemoglobin variants. For example, protocols similar to kinin peptide analysis can be adapted: use a gradient elution system (e.g., 7.5-minute gradient with 0.1% formic acid and methanol) and positive-ion mode MRM (multiple reaction monitoring) for quantification . Sample preparation should include protease inhibitors and EDTA to prevent degradation, as outlined in plasma handling protocols for unstable peptides .
Q. How should researchers prepare blood samples to prevent pre-analytical artifacts in this compound studies?
Blood samples must be collected in EDTA or sodium citrate tubes to inhibit clotting and protease activity. Immediate centrifugation (room temperature, 4-hour stabilization) and storage at -20°C are critical to prevent hemoglobin degradation. Pre-analytical steps should mimic protocols for kinin studies, where serine protease inhibitors (e.g., hexabromhexane) are added to suppress false generation of peptides during storage .
Q. What statistical approaches are suitable for assessing this compound concentration variability in population studies?
Use robust statistical frameworks to account for measurement error and biological variability. For instance, analyze standard deviations (SDs) against expected ranges (e.g., 1.1–1.5 g/dL for hemoglobin) and apply non-parametric tests if data deviate from normality, as observed in hemoglobin surveys . Address digital preference biases (e.g., rounding to 0 or 5) by applying correction algorithms during data cleaning .
Advanced Research Questions
Q. How can researchers design experiments to differentiate this compound’s functional properties from wild-type hemoglobin?
Employ functional assays such as oxygen dissociation curves and co-factor binding studies (e.g., CO or NO affinity). Structural characterization via X-ray crystallography or cryo-EM is essential. Integrate these with LC-MS/MS data to correlate structural anomalies (e.g., amino acid substitutions) with functional changes, following methodologies used in hemoglobinopathy research .
Q. What strategies are effective for resolving contradictory data in this compound quantification across different studies?
Standardize pre-analytical protocols (e.g., uniform anticoagulants, centrifugation conditions) and cross-validate assays using reference materials. Discrepancies often arise from measurement errors (e.g., instrument calibration drift) or biological variability (e.g., diurnal fluctuations). Implement inter-laboratory comparisons and meta-analyses to identify systematic biases, as recommended in hemoglobin survey methodologies .
Q. How should researchers address challenges in this compound’s metabolic pathway analysis?
Use isotopic labeling (e.g., ¹⁵N-labeled hemoglobin) to trace degradation products in vitro. Pair this with kinetic modeling to estimate half-lives and protease-specific cleavage rates, similar to kinin metabolism studies. Validate findings using knockout cell lines (e.g., CRISPR-edited hepatocytes) to isolate enzymatic pathways .
Q. What emerging technologies enhance the structural characterization of this compound?
High-resolution mass spectrometry (HR-MS) with ion mobility separation can resolve isoform heterogeneity. Complement this with surface plasmon resonance (SPR) to study protein-protein interactions. Advanced NMR techniques (e.g., ¹H-¹³C HSQC) are critical for detecting conformational changes in solution-phase hemoglobin .
Methodological Best Practices
- Sample Preparation: Use low-protein-binding tubes and avoid freeze-thaw cycles to preserve hemoglobin integrity .
- Data Validation: Apply Bland-Altman plots to compare measurement techniques and assess agreement limits .
- Ethical Compliance: Adhere to institutional review board (IRB) protocols for human samples, including informed consent and anonymization, as demonstrated in kinin research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
